molecular formula C25H24Cl2N2 B12618915 8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-

8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-

Cat. No.: B12618915
M. Wt: 423.4 g/mol
InChI Key: TYLQNPVGILBSQQ-YQQQUEKLSA-N
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Description

8-Azabicyclo[321]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)- is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)- typically involves multi-step organic reactions. The initial steps often include the formation of the bicyclic core, followed by the introduction of the bis(2-chlorophenyl)methyl and pyridinyl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)- involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic structures but different substituents.

    Bis(2-chlorophenyl)methyl derivatives: Compounds with the same bis(2-chlorophenyl)methyl group but different core structures.

    Pyridinyl derivatives: Compounds with the pyridinyl group attached to different core structures.

Uniqueness

8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)- is unique due to its specific combination of a bicyclic core with bis(2-chlorophenyl)methyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C25H24Cl2N2

Molecular Weight

423.4 g/mol

IUPAC Name

(1S,5R)-8-[bis(2-chlorophenyl)methyl]-3-pyridin-2-yl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C25H24Cl2N2/c26-22-9-3-1-7-20(22)25(21-8-2-4-10-23(21)27)29-18-12-13-19(29)16-17(15-18)24-11-5-6-14-28-24/h1-11,14,17-19,25H,12-13,15-16H2/t17?,18-,19+

InChI Key

TYLQNPVGILBSQQ-YQQQUEKLSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)C5=CC=CC=N5

Canonical SMILES

C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)C5=CC=CC=N5

Origin of Product

United States

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